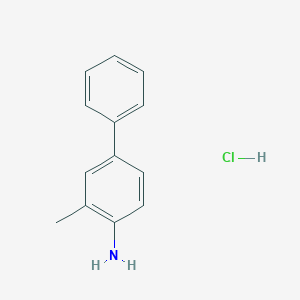

4-Amino-3-methylbiphenyl, hydrochloride

Übersicht

Beschreibung

4-Amino-3-methylbiphenyl, hydrochloride, represents a class of compounds with significant relevance in various chemical synthesis processes and material sciences. This compound's unique structure lends itself to diverse applications, including serving as a precursor for more complex chemical syntheses.

Synthesis Analysis

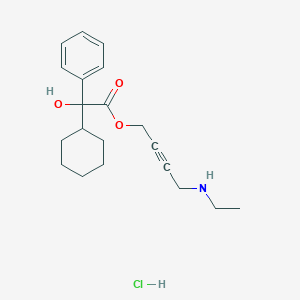

The synthesis of 4-Amino-3-methylbiphenyl and related compounds often involves multi-step chemical processes, including catalytic hydrogenation, aminomethylation, and nucleophilic addition reactions. For instance, compounds related to 4-Amino-3-methylbiphenyl have been synthesized through the aminomethylation of methylphenyl compounds using paraformaldehyde and morpholine, followed by the nucleophilic addition of Grignard reagents to afford tertiary aminoalkanols, which are then converted into hydrochlorides (Isakhanyan et al., 2016).

Molecular Structure Analysis

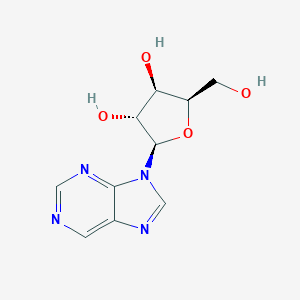

X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry are pivotal in determining the molecular structure of 4-Amino-3-methylbiphenyl derivatives. These techniques provide insights into the compound's conformation, electronic structure, and intermolecular interactions. For example, crystallographic studies have been utilized to elucidate the structures of similar biphenyl compounds, confirming their molecular configurations and bonding characteristics (Ajibade & Andrew, 2021).

Wissenschaftliche Forschungsanwendungen

Uterine Relaxants : Compounds related to 4-Amino-3-methylbiphenyl, hydrochloride, specifically 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, demonstrate potent uterine relaxant activity. These compounds significantly delay labor onset in pregnant rats, suggesting their potential use in managing preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).

Toxicological Studies : 2-Biphenylamine hydrochloride, closely related to 4-Amino-3-methylbiphenyl, hydrochloride, has been studied for its chronic toxic effects. Exposure to this compound in rats and mice can cause splenomegaly, congestion, and extramedullary hematopoiesis (National Toxicology Program, 1982).

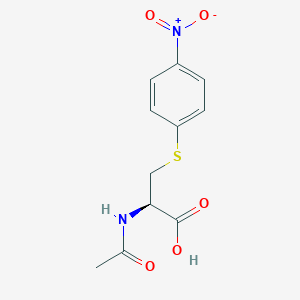

Pharmaceuticals and Food Additives : 4-Aminophenol derivatives, similar in structure to 4-Amino-3-methylbiphenyl, hydrochloride, exhibit broad-spectrum antimicrobial and antidiabetic activities, making them potential candidates for use in pharmaceuticals and food additives (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Corrosion Inhibition : Research has shown that 4-MAT, a derivative of 4-Amino-3-methylbiphenyl, is effective in inhibiting acidic corrosion of mild steel in hydrochloric acid medium. This suggests its use in protecting metals against corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Antibacterial Activity : Some hydrochlorides related to 4-Amino-3-methylbiphenyl show potential antibacterial activity against Gram-positive bacteria, indicating their possible use in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).

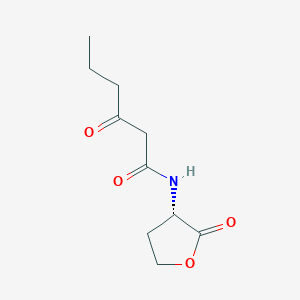

Antitumor Activity : Derivatives of 4-amino-3-phenylbutanoic acid, structurally related to 4-Amino-3-methylbiphenyl, have shown in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Eigenschaften

IUPAC Name |

2-methyl-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPYXYUWGANKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methylbiphenyl, hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

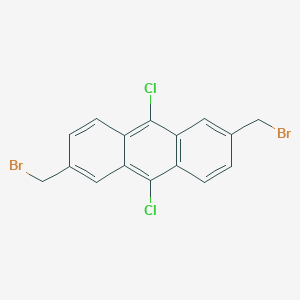

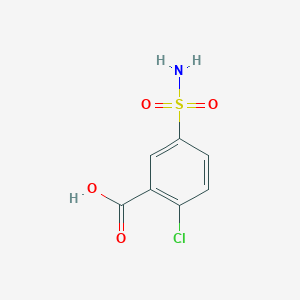

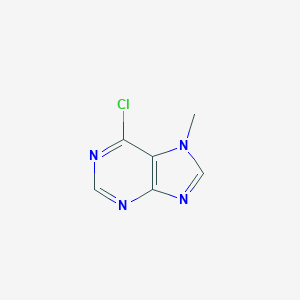

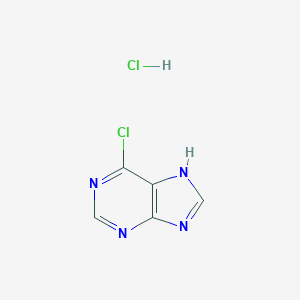

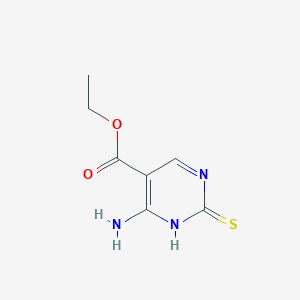

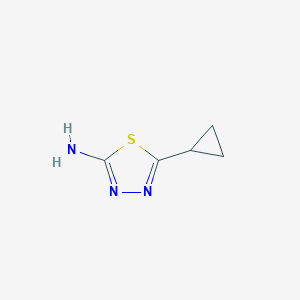

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)